LogP (XLogP3) Difference Between 3-Oxo and 4-Oxo Azepane Isomers
The target compound (3-oxo isomer) exhibits a lower computed lipophilicity (XLogP3 = 1.4) compared to its 4-oxo isomer (XLogP3 = 1.9144) [1][2]. This quantitative difference in lipophilicity can influence membrane permeability, metabolic stability, and off-target binding in drug discovery programs [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.4 |
| Comparator Or Baseline | tert-Butyl 4-oxoazepane-1-carboxylate (CAS 188975-88-4) with XLogP3 = 1.9144 |
| Quantified Difference | 0.5144 log units lower |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem release 2025.04.14) |
Why This Matters
Lower lipophilicity may improve aqueous solubility and reduce non-specific protein binding, making the 3-oxo isomer a more developable scaffold in lead optimization.
- [1] PubChem. tert-Butyl 3-oxoazepane-1-carboxylate. PubChem CID 22831870. https://pubchem.ncbi.nlm.nih.gov/compound/22831870 View Source
- [2] Molbase. tert-Butyl 4-oxoazepane-1-carboxylate. CAS 188975-88-4. http://qiye.molbase.cn/188975-88-4-molbase-33573.html View Source
